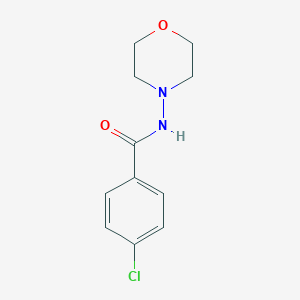
4-chloro-N-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-morpholinyl)benzamide, also known as CMH-1, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the benzamide class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-(4-morpholinyl)benzamide is not fully understood. However, it is believed to inhibit the activity of the protein HSP90, which is involved in the regulation of cell growth and survival. By inhibiting HSP90, 4-chloro-N-(4-morpholinyl)benzamide may induce apoptosis in cancer cells and protect neurons from damage in neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
4-chloro-N-(4-morpholinyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of HSP90, induce apoptosis in cancer cells, and protect neurons from damage in neurodegenerative diseases. 4-chloro-N-(4-morpholinyl)benzamide has also been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(4-morpholinyl)benzamide in lab experiments is its potential use in cancer research and the treatment of neurodegenerative diseases. 4-chloro-N-(4-morpholinyl)benzamide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying these diseases. However, one limitation of using 4-chloro-N-(4-morpholinyl)benzamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of 4-chloro-N-(4-morpholinyl)benzamide in humans.
Orientations Futures
There are several future directions for research involving 4-chloro-N-(4-morpholinyl)benzamide. One area of research is the development of more potent and selective HSP90 inhibitors. Another area of research is the investigation of the potential use of 4-chloro-N-(4-morpholinyl)benzamide in the treatment of other diseases such as inflammatory diseases and viral infections. Additionally, further studies are needed to determine the safety and efficacy of 4-chloro-N-(4-morpholinyl)benzamide in humans and to develop potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-morpholinyl)benzamide involves the reaction of 4-chlorobenzoic acid and morpholine in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified through recrystallization to obtain the final product.
Applications De Recherche Scientifique
4-chloro-N-(4-morpholinyl)benzamide has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-chloro-N-(4-morpholinyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
5569-63-1 |
|---|---|
Nom du produit |
4-chloro-N-(4-morpholinyl)benzamide |
Formule moléculaire |
C11H13ClN2O2 |
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
4-chloro-N-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C11H13ClN2O2/c12-10-3-1-9(2-4-10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
Clé InChI |
ZDDDYKVPVXQJIF-UHFFFAOYSA-N |
SMILES |
C1COCCN1NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1COCCN1NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
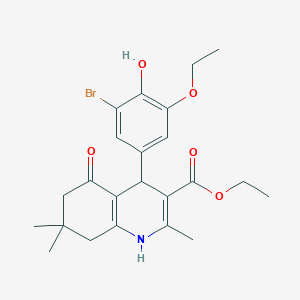
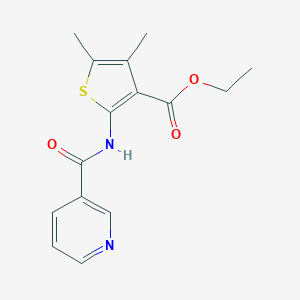
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
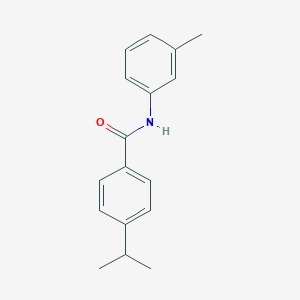
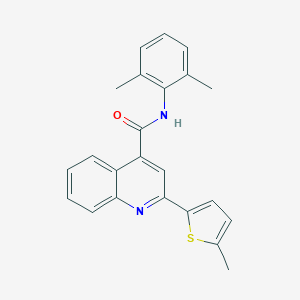
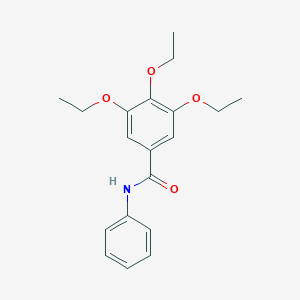
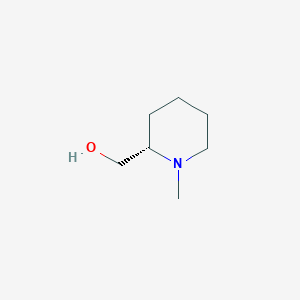

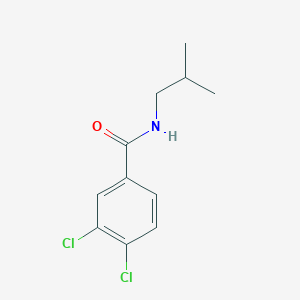
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)